molecular formula C24H31N3O2 B2768047 N'-(2,3-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955594-85-1

N'-(2,3-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2768047
CAS No.: 955594-85-1
M. Wt: 393.531
InChI Key: NRAFFIMJZSSROL-UHFFFAOYSA-N
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Description

N'-(2,3-Dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative characterized by:

  • A central ethanediamide (oxalamide) linker, enabling hydrogen-bonding interactions.
  • A 2,3-dimethylphenyl group attached to one amide nitrogen, contributing steric bulk and moderate lipophilicity.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-4-14-27-15-6-8-20-16-19(10-11-22(20)27)12-13-25-23(28)24(29)26-21-9-5-7-17(2)18(21)3/h5,7,9-11,16H,4,6,8,12-15H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAFFIMJZSSROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amination Reactions: Involving the reaction of an amine with a suitable electrophile.

    Condensation Reactions: Combining smaller molecules to form the larger compound.

    Cyclization Reactions: Forming the tetrahydroquinoline ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound to form different derivatives.

    Substitution: Replacement of functional groups with other groups to form new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Including transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

N’-(2,3-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2,3-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives with Tetrahydroquinoline Moieties

Compound from : N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide shares the ethanediamide core and tetrahydroquinoline group but differs in substituents:

Feature Target Compound Compound
Tetrahydroquinoline 1-Propyl substituent 1-Methyl substituent
Amide Substituents 2,3-Dimethylphenyl 3-Trifluoromethylphenyl
Additional Groups None Piperidin-1-yl group on ethyl chain

Key Implications :

  • Electronic Effects : The 3-trifluoromethylphenyl group in ’s compound introduces strong electron-withdrawing properties, which may improve metabolic stability but reduce electron density for aromatic interactions. In contrast, the 2,3-dimethylphenyl group in the target compound provides electron-donating effects, favoring interactions with hydrophobic pockets .
  • The absence of this group in the target compound simplifies synthesis but may limit pH-dependent activity .
Chloroacetamide Pesticides (Evidences 3 and 4)

Compounds such as alachlor and pretilachlor are chloroacetamide herbicides with structural and functional differences:

Feature Target Compound Chloroacetamide Pesticides
Core Structure Ethanediamide (oxalamide) linker Chloroacetamide linker
Substituents Tetrahydroquinoline, dimethylphenyl Chlorinated phenyl, alkyl chains
Biological Target Hypothesized enzyme/receptor Fatty acid synthesis inhibition (ALS enzymes)

Key Implications :

  • Linker Chemistry : The ethanediamide linker in the target compound allows for dual hydrogen-bonding interactions, unlike the single amide in chloroacetamides. This may enable binding to targets requiring bidentate interactions (e.g., kinases) .
  • Chlorine vs. Methyl Groups : Chlorine in pesticides enhances electrophilicity, critical for herbicide activity. The dimethylphenyl group in the target compound offers steric hindrance and moderate hydrophobicity, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals) .
  • Tetrahydroquinoline vs.

Tabulated Comparison of Key Features

Compound Type Example(s) logP (Estimated) Key Functional Groups Potential Applications
Target Compound N'-(2,3-dimethylphenyl)-...ethanediamide ~4.2 Ethanediamide, tetrahydroquinoline Drug discovery (e.g., kinase inhibitors)
Ethanediamide Analog () N-[2-(1-methyl-...]ethanediamide ~3.8 Trifluoromethylphenyl, piperidine Targeted therapy (pH-dependent uptake)
Chloroacetamide Pesticide Alachlor ~3.5 Chloroacetamide, dichlorophenyl Herbicide (ALS inhibition)

Biological Activity

N'-(2,3-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic compound with potential implications in medicinal chemistry due to its unique structural features. This compound, characterized by a dimethylphenyl group and a tetrahydroquinoline moiety, has been the subject of various studies focusing on its biological activity.

  • IUPAC Name : this compound
  • CAS Number : 955594-85-1
  • Molecular Formula : C24H31N3O2
  • Molecular Weight : 379.53 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities that could be harnessed for therapeutic applications. Here are some key findings:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate their activity through binding interactions that alter signaling pathways.

Antimalarial Activity

A study highlighted the potential of compounds similar to this compound in treating malaria. Virtual screening and molecular dynamics simulations indicated that certain derivatives demonstrated significant binding affinities to Plasmodium falciparum proteins. For instance:

  • Compound 9a showed promising results with an effective dose of 27.74 mg/kg against malaria parasites and an LD50 > 4 g/kg indicating safety for oral administration .

Toxicity Profiles

Toxicity assays are crucial in evaluating the safety of new compounds. In vitro studies have shown that while some derivatives exhibit cytotoxicity against cancer cell lines (e.g., HeLa cells), they remain non-toxic to normal cells like dermal fibroblasts. This suggests a favorable safety profile for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimalarialEffective dose of 27.74 mg/kg; LD50 > 4 g/kg
CytotoxicityToxic to HeLa cells but not to dermal fibroblasts
Binding AffinityHigh binding energies against target proteins

Synthetic Routes and Industrial Applications

The synthesis of this compound involves complex organic reactions including amination and cyclization processes. These methods ensure high yield and purity suitable for further research and potential industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(2,3-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Prepare intermediates like 2,3-dimethylphenylamine and 1-propyl-1,2,3,4-tetrahydroquinoline via nucleophilic substitution or reductive amination (e.g., using NaBH4 or H2/Pd-C) .
  • Step 2 : Couple intermediates via amide bond formation using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DCM or DMF) under inert atmosphere .
  • Step 3 : Optimize yields by varying catalysts (e.g., DMAP), temperatures (40–60°C), and reaction times (12–48 hrs). Monitor purity via HPLC .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural Analysis : Use NMR (¹H/¹³C, 2D-COSY) to confirm substituent connectivity and stereochemistry. Mass spectrometry (HRMS or MALDI-TOF) verifies molecular weight .
  • Physicochemical Properties :
  • Solubility : Test in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (25–60°C), and light exposure. Monitor via TLC or LC-MS .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

  • Methodology :

  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .
  • Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Selectivity : Compare activity against primary vs. transformed cells to assess therapeutic windows .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace propyl with ethyl or methyl groups on the tetrahydroquinoline) to assess steric/electronic effects .
  • Activity Mapping : Test analogs in functional assays (e.g., receptor binding, enzyme inhibition) and correlate with substituent properties (logP, polar surface area) .
  • Example Structural Analogs (from ):
Substituent ModificationsObserved Bioactivity
Cyclohexyl group (vs. propyl)Enhanced lipophilicity, reduced cytotoxicity
Piperazine incorporationImproved CNS penetration

Q. What computational approaches can predict this compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., GPCRs, kinases). Validate with MD simulations (NAMD/GROMACS) .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with tetrahydroquinoline’s nitrogen) using MOE or Phase .
  • ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability, BBB penetration, and toxicity risks .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

  • Methodology :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation : Confirm results using alternative assays (e.g., flow cytometry vs. MTT for cytotoxicity) .
  • Meta-Analysis : Apply statistical tools (ANOVA, principal component analysis) to datasets from multiple labs to identify outliers .

Q. What strategies mitigate degradation during long-term storage or in vivo administration?

  • Methodology :

  • Formulation Optimization : Use lyophilization with cryoprotectants (trehalose, mannitol) or encapsulate in liposomes/nanoparticles .
  • Stabilizer Screening : Test antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) in buffer systems .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation products via LC-MS .

Key Research Considerations

  • Synthetic Challenges : Impurities from incomplete amidation or oxidation of tetrahydroquinoline require rigorous purification (e.g., column chromatography, recrystallization) .
  • Biological Relevance : Prioritize assays reflecting disease pathophysiology (e.g., neuroinflammation models for CNS targets) over generic screens .
  • Data Reproducibility : Document reaction conditions (e.g., solvent grades, catalyst batches) and share raw datasets via repositories like Zenodo .

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